molecular formula C7H5N3O B15233867 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde

Katalognummer: B15233867
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: UZZONEWMPODJHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency, making it a popular choice for the preparation of this compound. The reaction conditions usually involve the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.

Analyse Chemischer Reaktionen

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[3,4-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar bicyclic structure but with a quinoline ring instead of a pyridine ring.

    1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde: Another closely related compound, differing only in the position of the aldehyde group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

1H-pyrazolo[3,4-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-2-1-5-3-8-10-7(5)9-6/h1-4H,(H,8,9,10)

InChI-Schlüssel

UZZONEWMPODJHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C=NN2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.